molecular formula C20H32O2 B12294033 17-Methyl-4-androstene-3alpha,17alpha-diol

17-Methyl-4-androstene-3alpha,17alpha-diol

Cat. No.: B12294033
M. Wt: 304.5 g/mol
InChI Key: BNUOCVTVOYWNJC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 17-Methyl-4-androstene-3alpha,17alpha-diol involves several steps, typically starting from a suitable steroid precursor. The synthetic route often includes:

    Hydrogenation: This step involves the addition of hydrogen to the precursor compound under specific conditions to achieve the desired saturation level.

    Methylation: Introduction of a methyl group at the 17th position is achieved using methylating agents.

    Oxidation and Reduction: These reactions are employed to introduce or modify functional groups at specific positions on the steroid backbone.

Industrial production methods are generally proprietary and involve optimized reaction conditions to maximize yield and purity. These methods often include advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

17-Methyl-4-androstene-3alpha,17alpha-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions, often using agents like lithium aluminum hydride, can convert ketones to alcohols.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups at specific positions on the steroid backbone.

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Methylating agents: Methyl iodide, dimethyl sulfate.

The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various hydroxylated, ketonized, or methylated derivatives .

Scientific Research Applications

17-Methyl-4-androstene-3alpha,17alpha-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-Methyl-4-androstene-3alpha,17alpha-diol involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound modulates the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets include various enzymes and proteins involved in steroid metabolism and signaling pathways .

Comparison with Similar Compounds

17-Methyl-4-androstene-3alpha,17alpha-diol can be compared with other similar compounds such as:

    Testosterone: The primary male sex hormone, which has a similar structure but lacks the methyl group at the 17th position.

    Dihydrotestosterone (DHT): A more potent androgen that is derived from testosterone and has a similar mechanism of action.

    Methandrostenolone: A synthetic anabolic steroid with a similar structure but different functional groups.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct biochemical properties and androgenic activity .

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,14-17,21-22H,4-11H2,1-3H3

InChI Key

BNUOCVTVOYWNJC-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C=C1CCC3C2CCC4(C3CCC4(C)O)C)O

Origin of Product

United States

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